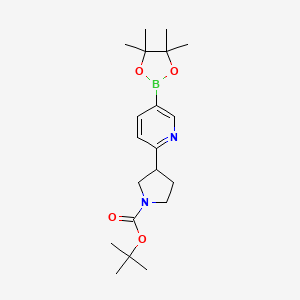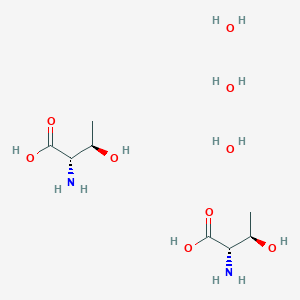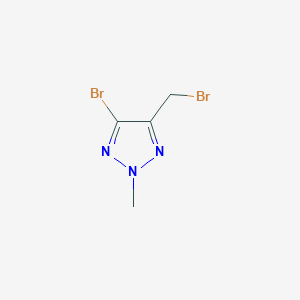
4-Bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole is a chemical compound with the molecular formula C4H5Br2N3. It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of bromine atoms in its structure makes it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole typically involves the bromination of 2-methyl-2H-1,2,3-triazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and the use of a catalyst to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. Continuous flow reactors and automated systems are employed to maintain consistent quality and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding triazole oxides.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of triazole derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted triazoles, triazole oxides, and reduced triazole derivatives, which have applications in pharmaceuticals and materials science.
Applications De Recherche Scientifique
4-Bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the synthesis of antifungal and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and advanced materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The triazole ring structure also contributes to its binding affinity and specificity towards certain targets.
Comparaison Avec Des Composés Similaires
- 4-Bromo-2-methyl-2H-1,2,3-triazole
- 5-Bromo-2-methyl-2H-1,2,3-triazole
- 4,5-Dibromo-2-methyl-2H-1,2,3-triazole
Comparison: Compared to its similar compounds, 4-Bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole is unique due to the presence of two bromine atoms at different positions, which enhances its reactivity and versatility in chemical reactions. This structural feature allows for a broader range of applications and makes it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.
Propriétés
Formule moléculaire |
C4H5Br2N3 |
|---|---|
Poids moléculaire |
254.91 g/mol |
Nom IUPAC |
4-bromo-5-(bromomethyl)-2-methyltriazole |
InChI |
InChI=1S/C4H5Br2N3/c1-9-7-3(2-5)4(6)8-9/h2H2,1H3 |
Clé InChI |
FYBZVXPUWVZDCA-UHFFFAOYSA-N |
SMILES canonique |
CN1N=C(C(=N1)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


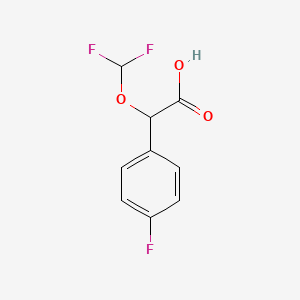
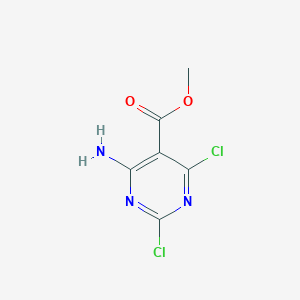
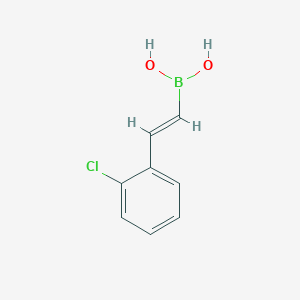
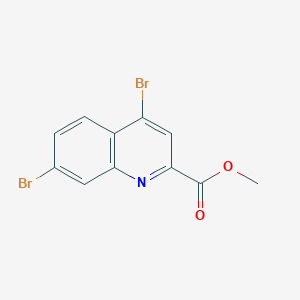
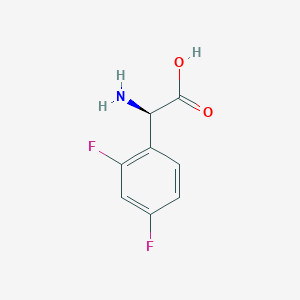


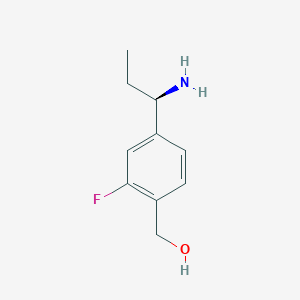
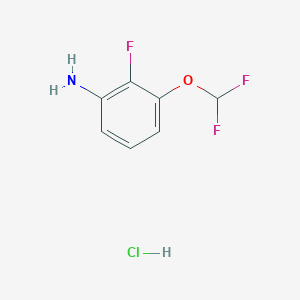
![ethyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B15222996.png)
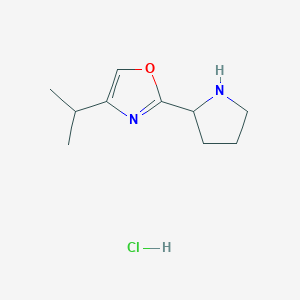
![ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride](/img/structure/B15223017.png)
